
4-chloro-5-fluoro-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-fluoro-2-methyl-1H-indole is a heterocyclic aromatic organic compound It is a derivative of indole, which is a fundamental structure in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-fluoro-2-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions. For instance, using methanesulfonic acid in methanol under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-5-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, particularly at the 3-position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives, while nucleophilic substitution can produce various substituted indoles.
Aplicaciones Científicas De Investigación
4-chloro-5-fluoro-2-methyl-1H-indole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-5-fluoro-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites, preventing substrate access. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-1H-indole
- 5-fluoro-1H-indole
- 2-methyl-1H-indole
Uniqueness
4-chloro-5-fluoro-2-methyl-1H-indole is unique due to the combination of chlorine, fluorine, and methyl groups on the indole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications. Compared to its analogs, it may exhibit enhanced reactivity or binding affinity in certain contexts.
Propiedades
Fórmula molecular |
C9H7ClFN |
|---|---|
Peso molecular |
183.61 g/mol |
Nombre IUPAC |
4-chloro-5-fluoro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7ClFN/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4,12H,1H3 |
Clave InChI |
YZKCSUYXHPCLIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C=CC(=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol](/img/structure/B13972573.png)

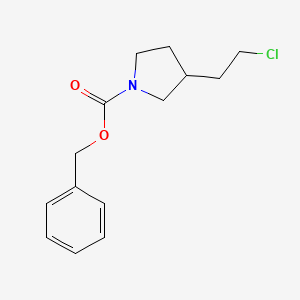
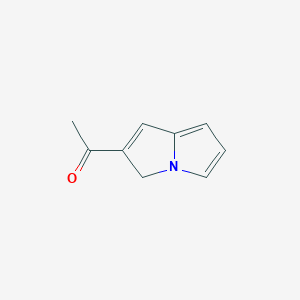

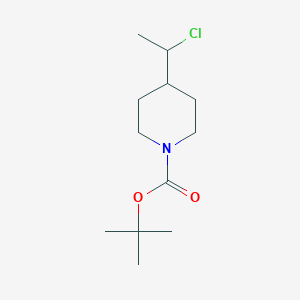

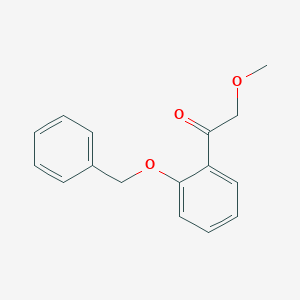
![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
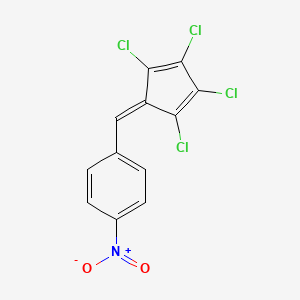
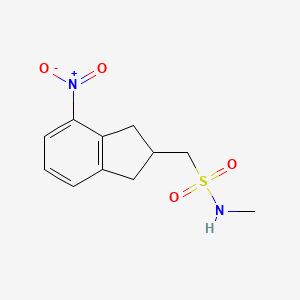
![4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester](/img/structure/B13972642.png)
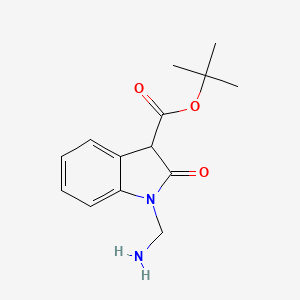
![methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13972652.png)
